molecular formula C21H17ClN2O3S B11409566 7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11409566
M. Wt: 412.9 g/mol
InChI Key: QVOACBIUEPFOET-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound belonging to the thiazolopyridine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyridine core fused with various functional groups such as chlorophenyl, hydroxy, methoxyphenyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-component cascade reaction. This involves the use of cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol under reflux conditions . The reaction proceeds through a series of steps including N,S-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H17ClN2O3S

Molecular Weight

412.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C21H17ClN2O3S/c1-27-16-7-3-5-14(9-16)21(26)12-28-20-18(11-23)17(10-19(25)24(20)21)13-4-2-6-15(22)8-13/h2-9,17,26H,10,12H2,1H3

InChI Key

QVOACBIUEPFOET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)Cl)C#N)O

Origin of Product

United States

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